

Unraveling the Fragmentation Fingerprint of Allyl 2-Furoate: A Mass Spectrometry Comparison Guide

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Compound of Interest		
Compound Name:	Allyl 2-furoate	
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This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of **Allyl 2-furoate** (C₈H₈O₃), a flavoring agent and organic building block. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical identification of this and related compounds in complex matrices. This document presents experimental data, detailed protocols, and a comparative analysis of its fragmentation behavior.

Quantitative Mass Spectrometry Data

The mass spectrum of **Allyl 2-furoate** is characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The relative abundances of the most significant ions from two separate analyses are presented below.



Spectra ID	Molecular Ion (M+) [m/z]	Base Peak [m/z]	Major Fragment 1 [m/z]	Major Fragment 2 [m/z]	Major Fragment 3 [m/z]
28896[1]	152.0 (31.81%)	95.0 (99.99%)	41.0 (44.16%)	68.0 (30.20%)	96.0 (25.41%)
29398[1]	152.0 (8.38%)	95.0 (99.99%)	39.0 (26.30%)	41.0 (12.80%)	96.0 (7.66%)

Note: The molecular weight of Allyl 2-furoate is 152.15 g/mol .[1]

Experimental Protocols

The data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

Mass Spectrometer: HITACHI M-80 and HITACHI M-80B[1]

Ionization Mode: Electron Ionization (EI)[1]

Polarity: Positive[1]

General Electron Ionization (EI) Protocol:

- Sample Introduction: A vaporized sample of Allyl 2-furoate is introduced into the ion source
 of the mass spectrometer.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+).
- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation, breaking into smaller charged ions (fragment ions) and neutral radicals.



- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Fragmentation Pathway Analysis

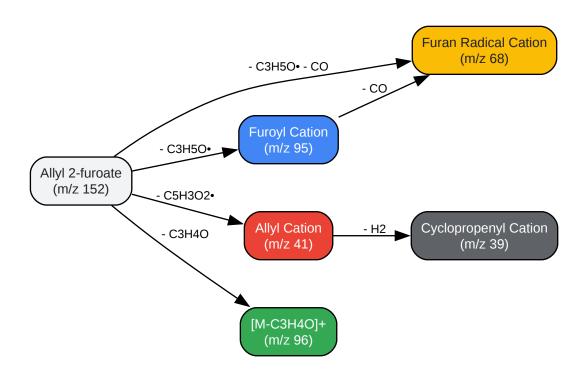
The fragmentation of **Allyl 2-furoate** under electron ionization follows predictable pathways for esters, particularly those containing furan and allyl moieties. The primary fragmentation events are alpha-cleavages and rearrangements.

The molecular ion (m/z 152) is observed, though its abundance can vary. The most prominent fragmentation pathways are detailed below and illustrated in the accompanying diagram.

- Formation of the Furoyl Cation (m/z 95): The most abundant fragment, the base peak, is
 observed at m/z 95. This highly stable ion is the furoyl cation, formed by the homolytic
 cleavage of the ester bond, leading to the loss of an allyloxy radical.
- Formation of the Allyl Cation (m/z 41): The peak at m/z 41 corresponds to the allyl cation. This is a common fragment in allyl-containing compounds and arises from the cleavage of the C-O bond with charge retention on the allyl group.
- Formation of the Furan Radical Cation (m/z 68): The fragment at m/z 68 is attributed to the furan radical cation, likely formed through a rearrangement process involving the loss of the allyl ester group.
- Decarbonylation of the Furoyl Cation (m/z 67): The furoyl cation (m/z 95) can further lose a
 molecule of carbon monoxide (CO) to form an ion at m/z 67.
- Formation of the Cyclopropenyl Cation (m/z 39): The peak at m/z 39 is often attributed to the stable cyclopropenyl cation, which can be formed from the fragmentation of the furan ring or the allyl group.

The following diagram illustrates the proposed primary fragmentation pathways of **Allyl 2- furoate**.





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Caption: Proposed fragmentation pathway of Allyl 2-furoate under EI-MS.

Comparison with Alternative Compounds

The fragmentation pattern of **Allyl 2-furoate** can be compared to other furoate esters and allyl esters to highlight the influence of the furan ring and the allyl group on the fragmentation process.

- Comparison with other Furoate Esters (e.g., Methyl 2-furoate): In the absence of the allyl group, the primary fragmentation would still be the formation of the stable furoyl cation (m/z 95). However, the prominent allyl cation at m/z 41 would be absent. Instead, a fragment corresponding to the methoxy group (m/z 31) or the methyl cation (m/z 15) would be expected, though typically less abundant.
- Comparison with other Allyl Esters (e.g., Allyl Acetate): Allyl acetate would also show a
 characteristic peak for the allyl cation (m/z 41). The other major fragment would be the acetyl
 cation (m/z 43). The presence of the highly stable furoyl cation at m/z 95 is a unique and
 diagnostic feature for furoate esters.



In conclusion, the mass spectrum of **Allyl 2-furoate** is dominated by fragments resulting from the facile cleavage of the ester bond, leading to the highly stabilized furoyl and allyl cations. This distinct fragmentation pattern allows for its unambiguous identification in complex mixtures and provides a clear example of the fragmentation principles governing ester compounds in mass spectrometry.

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References

- 1. 2-Furancarboxylic acid, 2-propenyl ester [webbook.nist.gov]
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